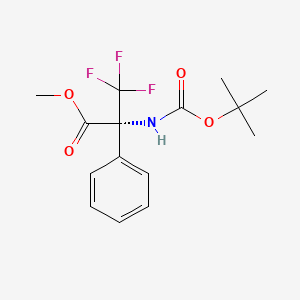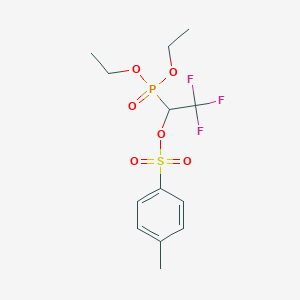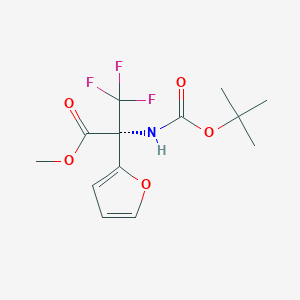
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate, or MBTFA, is an organic compound with a molecular formula of C11H17F3NO3. It is a colorless, crystalline solid with a melting point of 79-81°C. MBTFA is a versatile synthetic building block that has many uses in organic synthesis and pharmaceutical research. It is used in the synthesis of a variety of organic compounds, including peptides, peptidomimetics, and other molecules. MBTFA is also used in the production of a wide range of drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of MBTFA is not fully understood. However, it is believed that MBTFA acts as a reagent in organic synthesis, and it can be used to study the structure and function of proteins. Additionally, MBTFA can be used as a catalyst in organic reactions, and it can be used to study the effects of drugs on cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBTFA are not well understood. However, it is believed that MBTFA may act as a reagent in organic synthesis, and it may be used to study the structure and function of proteins. Additionally, MBTFA may be used as a catalyst in organic reactions, and it may be used to study the effects of drugs on cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MBTFA in lab experiments include its low cost and its versatility. MBTFA is a relatively inexpensive reagent, and it can be used in a variety of organic synthesis reactions. Additionally, MBTFA can be used as a catalyst in organic reactions, and it can be used to study the structure and function of proteins. The main limitation of using MBTFA in lab experiments is its toxicity. MBTFA is toxic and should be handled with care.
Orientations Futures
For research on MBTFA include exploring its potential applications in drug discovery and development, studying its effects on cells and tissues, and developing methods to synthesize MBTFA more efficiently. Additionally, researchers could investigate the mechanism of action of MBTFA and explore its potential applications in agriculture and food science. Finally, researchers could study the biochemical and physiological effects of MBTFA and explore its potential applications in medical research.
Méthodes De Synthèse
MBTFA can be synthesized by a variety of methods, including the Mitsunobu reaction, the Wittig reaction, and the Ugi reaction. The Mitsunobu reaction is a chemical reaction used to synthesize MBTFA and other organic compounds. In this reaction, an organic starting material, such as an alcohol, is reacted with an acid and a base, such as a phosphine oxide, to form an ester. The Wittig reaction is a chemical reaction used to synthesize MBTFA and other organic compounds. In this reaction, an organic starting material, such as an aldehyde or ketone, is reacted with a phosphonium salt to form an alkene. The Ugi reaction is a chemical reaction used to synthesize MBTFA and other organic compounds. In this reaction, an organic starting material, such as an aldehyde or ketone, is reacted with an isocyanide and an amine to form an amide.
Applications De Recherche Scientifique
MBTFA has many applications in scientific research. It is used in the synthesis of peptides, peptidomimetics, and other molecules. It is also used in the production of drugs and pharmaceuticals. MBTFA can be used as a reagent in organic synthesis, and it can be used to study the structure and function of proteins. It can also be used as a catalyst in organic reactions. Additionally, MBTFA can be used to study the effects of drugs on cells and tissues.
Propriétés
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO5/c1-11(2,3)22-10(19)17-12(9(18)20-4,13(14,15)16)8-6-5-7-21-8/h5-7H,1-4H3,(H,17,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMYRWRTNDBWCA-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CO1)(C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@](C1=CC=CO1)(C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate; 97%](/img/structure/B6328184.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6328188.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6328202.png)
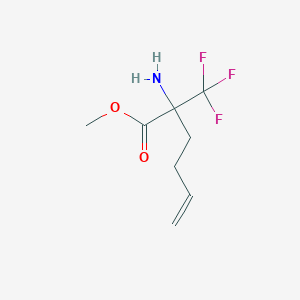

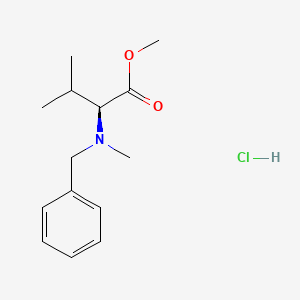

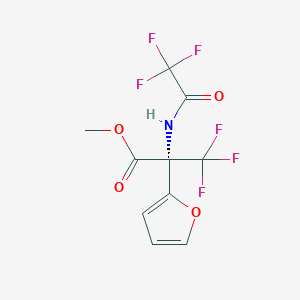
![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-(2-furyl)alaninate, 97%](/img/structure/B6328246.png)
![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate, 97%](/img/structure/B6328265.png)
